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Brevinin-2Ee

Cat. No.: B1577793
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2Ee is a cationic, amphipathic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, which was first isolated from the skin secretions of the European frog Rana esculenta . These peptides are a crucial component of the innate immune system in amphibians . Like other members of its family, this compound is believed to exert its antimicrobial activity through interactions with bacterial membranes, potentially via mechanisms such as the "carpet-like" or "barrel-stave" model, leading to membrane disruption and cell death . Research on related Brevinin-2 peptides indicates potential value beyond direct antimicrobial effects. Studies suggest certain analogs may exhibit selective anticancer activity by targeting cancer cell membranes and activating the lysosome-mitochondrial death pathway, while showing little toxicity against normal mammalian cells . Furthermore, Brevinin peptides have shown promise in wound healing applications, where they can help reduce inflammation and promote angiogenesis in infected wounds . This compound is supplied for research purposes to further explore these potential applications and its mechanism of action. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial

sequence

GIFDKLKNFAKGVAQSLLNKASCKLSGQC

Origin of Product

United States

Isolation and Identification Methodologies of Brevinin 2ee

Sequence Elucidation and Confirmation

Mass Spectrometry-Based Peptidomic Analysis

The characterization of Brevinin-2Ee, like many amphibian skin peptides, leverages peptidomic techniques where mass spectrometry (MS) plays a pivotal role. Peptidomics involves the comprehensive study of peptides in a biological sample, and in this context, it is applied to the skin secretions of frogs such as Pelophylax esculentus (formerly Rana esculenta). mdpi.com While the amino acid sequence of this compound was first deduced from its cloned cDNA, mass spectrometry is essential for confirming the presence and precise molecular weight of the mature peptide in the actual secretion. researchgate.netgoogle.com

The typical workflow for the peptidomic analysis of these secretions begins with the collection of the crude peptide mixture from the frog's skin. This mixture is then subjected to separation, most commonly through reverse-phase high-performance liquid chromatography (RP-HPLC). carlosdavidson.org The fractions containing peptides of interest are then analyzed using mass spectrometry.

Mass spectrometry techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI-TOF), are used to determine the molecular mass of the purified peptide with high accuracy. carlosdavidson.org For this compound, this analysis confirms its molecular weight, which corresponds to its 29-amino-acid sequence. Tandem mass spectrometry (MS/MS) can further be used to obtain fragmentation data, which provides direct sequence information and confirms the identity of the peptide by matching it against protein databases or sequences derived from cDNA libraries. ijcmas.com

In studies of closely related peptides, such as Brevinin-2R from Rana ridibunda, mass spectrometry was the primary tool for its structural characterization. ijcmas.comnih.gov The analysis of Brevinin-2R revealed a molecular mass (MH+) of 2636.28 Da, and subsequent sequencing showed it has strong homology to this compound. google.comnih.gov This comparative analysis underscores the importance of mass spectrometry in identifying and classifying members of the Brevinin peptide family.

PeptideSource OrganismMass (Da)Methodology
This compoundPelophylax lessonae (Pool frog)3070Calculated from sequence; confirmed by MS
Brevinin-2RRana ridibunda2636.28Determined by Mass Spectrometry
Brevinin-2ERana esculenta3479.2Determined by Mass Spectrometry

N-terminal Sequencing

N-terminal sequencing is a critical procedure for the definitive identification of a purified peptide. The most established method for this process is automated Edman degradation. carlosdavidson.orgmetwarebio.com This technique sequentially removes one amino acid at a time from the amino-terminus (N-terminus) of the peptide, which is then identified. This process is repeated to determine the order of amino acids. wikipedia.orgehu.eus

For this compound, whose full sequence was initially inferred from cDNA, N-terminal sequencing serves as an essential validation step. researchgate.net After the peptide is isolated from the skin secretion via HPLC, its N-terminal sequence is determined using an automated protein sequencer. carlosdavidson.org This confirms that the purified peptide matches the protein product predicted from the genetic code and ensures that the N-terminus has not undergone post-translational modification.

The established N-terminal sequence of this compound is Gly-Ile-Phe-Asp (G-I-F-D). nih.gov The confirmation of this sequence is crucial, as differences in the N-terminal region define various members of the Brevinin-2 (B1175259) family and can significantly impact biological activity. For instance, the highly homologous peptide Brevinin-2R is noted for lacking the first four N-terminal amino acids found in this compound, a difference confirmed by sequencing. google.comnih.gov The precision of Edman degradation allows for such distinctions to be made unequivocally. Although modern sequencers can determine the sequence of up to 30-50 residues, obtaining the first 5 to 10 is often sufficient to unambiguously identify a known peptide. wikipedia.org

PeptideN-terminal SequenceSequencing Method
This compoundGly-Ile-Phe-Asp-...Confirmed by Edman Degradation
Brevinin-2RLys-Leu-Lys-Asn-...Determined by Mass Spectrometry and Edman Degradation
Brevinin-1EPhe-Leu-Pro-Leu-...Determined by Edman Degradation

Structural Characterization and Biophysical Studies of Brevinin 2ee

Primary Amino Acid Sequence Analysis

The primary structure of Brevinin-2Ee, a 29-amino acid peptide, was first determined from the cloned cDNA of a Rana esculenta (now Pelophylax lessonae) skin library. researchgate.netuniprot.org

Identification of Conserved and Variable Residues within the Brevinin-2 (B1175259) Family

The Brevinin-2 family of peptides exhibits significant sequence diversity. mdpi.com However, a few key residues are highly conserved, suggesting their importance for structure and function. The primary structure of Brevinin-2 is generally poorly conserved, but invariant amino acid residues have been identified, including Lys7, Cys27, Lys28, and Cys33 in some analyses. nih.gov In many cases, only three conserved amino acids (two cysteines and a lysine (B10760008) in the Rana-box) are noted. researchgate.netnih.gov The rest of the sequence shows high variability, which contributes to the diverse range of activities observed within this peptide family. mdpi.com

Sequence Homology and Ortholog Comparisons (e.g., with Brevinin-2R, -2Ej, -2Eb)

This compound shares a high degree of sequence homology with other brevinin-2 peptides, particularly those isolated from European frogs of the genus Pelophylax. Phylogenetic analysis places Brevinin-2R from Rana ridibunda in a clade with brevinins from Rana esculenta, with Brevinin-2R and this compound being sister sequences to Brevinin-2Ej. nih.gov

Brevinin-2R, a 25-amino acid peptide, is notably shorter than this compound (29 residues) and Brevinin-2Ej, lacking four and five N-terminal amino acids, respectively. google.com Despite this, 25 of the residues of this compound and Brevinin-2Ej are identical to Brevinin-2R. google.com The N-terminal sequence of this compound is Gly-Ile-Phe-Asp, which differs from the N-terminus of other related peptides and may influence properties like hydrophobicity. nih.gov this compound also shares significant homology with Brevinin-2Eb, another peptide from Pelophylax lessonae. uniprot.org

Table 1: Amino Acid Sequence Comparison of Brevinin-2 Orthologs

PeptideSequenceLengthSource Organism
This compoundG F D I L K N F A K G V A Q S L L N K A S C K L S G Q C29Pelophylax lessonae
Brevinin-2RK L K N F A K G V A Q S L L N K A S C K L S G Q C25Rana ridibunda
Brevinin-2EjG I F I D K L K N F A K G V A Q S L L N K A S C K L S G Q C30Rana esculenta
Brevinin-2EbG L L D T L K G F A A T A G K G V L Q S L L S T A S C K L A K T C33Pelophylax lessonae

Secondary Structure Determination

The secondary structure of brevinin peptides is highly dependent on their environment. Generally, they are unstructured in aqueous solution but adopt a defined conformation in the presence of membranes or membrane-mimicking solvents. google.comnih.gov

Conformational Analysis in Aqueous and Membrane-Mimicking Environments (e.g., TFE, SDS)

In aqueous solutions, brevinin peptides like Brevinin-2R (a close homolog of -2Ee) typically exhibit a random coil conformation. google.com However, in membrane-mimicking environments such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change. researchgate.netnih.gov For instance, circular dichroism (CD) spectroscopy of Brevinin-2R in a 50% TFE solution showed a dramatic increase in α-helical content, from 9.3% in aqueous buffer to 43%. google.com This transition to an α-helical structure is a common feature of many amphipathic, membrane-active peptides. mdpi.com The peptide adopts a well-defined α-helical conformation when bound to SDS micelles. researchgate.net

Alpha-Helical Propensity and Amphipathicity

The induced α-helix in brevinin peptides is crucial for their function. mdpi.com This helical structure is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. nih.govmdpi.com The hydrophobic face interacts with the lipid core of the bacterial membrane, while the cationic (positively charged) hydrophilic face interacts with the negatively charged components of the membrane surface. mdpi.com This amphipathic character is a key determinant of the peptide's ability to disrupt microbial membranes. nih.gov Helical wheel projections of closely related peptides like Brevinin-2R clearly show this segregation of hydrophobic and hydrophilic residues, which is essential for forming an amphipathic α-helix. google.com

Disulfide Bond Topology and the "Rana-box" Motif

A defining structural feature of most brevinin-1 (B586460) and brevinin-2 peptides is a C-terminal disulfide bridge. nih.govmdpi.com This bond is formed between two cysteine residues, creating a cyclic heptapeptide (B1575542) loop. nih.gov In this compound, this disulfide bond is located between Cys-23 and Cys-29. uniprot.org

This conserved cyclic motif is commonly referred to as the "Rana-box". nih.govmdpi.comnih.gov While initially thought to be essential for antimicrobial activity, subsequent studies have shown that its role may be more complex. nih.govmdpi.com In some brevinin-2 family peptides, the removal of the Rana-box domain does not eliminate, and can even enhance, antimicrobial activity, suggesting that the N-terminal helical domain is the primary active region for these specific peptides. nih.govmdpi.com Nevertheless, the Rana-box is a highly conserved feature across many frog skin peptide families, including brevinins, ranatuerins, and esculentins, indicating its evolutionary significance. mdpi.commdpi.com

Structural Significance of C-terminal Disulfide Bridge

This compound, like many antimicrobial peptides (AMPs) isolated from frogs of the Rana genus, possesses a characteristic C-terminal cyclic structure. This feature is formed by an intramolecular disulfide bond between two cysteine residues, creating a loop of amino acids. This specific motif is often referred to as the "Rana box". nih.gov

The disulfide bridge plays a crucial role in stabilizing the peptide's three-dimensional conformation. uq.edu.auresearchgate.net This covalent linkage creates a C-terminal heptapeptide ring that constrains the peptide's flexibility, which is important for its interaction with cell membranes and subsequent biological activity. google.comdiva-portal.org The formation of this amphipathic loop via the disulfide bridge is understood to increase the peptide's hydrophobicity and facilitate the induction of an alpha-helical structure, particularly within a membrane-mimetic environment. nih.gov

While this structural element was initially considered essential for the antimicrobial function of these peptides, this view has been challenged. nih.gov Studies on related brevinins have shown that the elimination of the intra-disulfide bridge does not always lead to a great loss of antimicrobial activity, though it can reduce hemolytic activity in some truncated fragments. nih.gov For instance, the peptide Brevinin-2R, which is closely related to this compound, contains this C-terminal ring stabilized by a disulfide bridge and exhibits potent antimicrobial and anticancer activities. nih.govgoogle.comdiva-portal.org The stability conferred by the disulfide bond is a common feature in many venom peptides and protein domains, where it helps maintain a rigid and biologically active structure. uq.edu.aurockefeller.edu

Advanced Structural Biology Approaches

The elucidation of this compound's structure and function relies on a combination of advanced biophysical and computational methods. nih.gov These approaches provide detailed insights into the peptide's conformational dynamics, which are critical for its biological activity. Techniques such as spectroscopy and computational modeling are instrumental in characterizing its structure in various environments.

Spectroscopic Techniques (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the secondary structure of peptides and proteins in solution. biorxiv.orgyoutube.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a signature of the peptide's predominant secondary structure elements, like α-helices, β-sheets, turns, and random coils. biorxiv.org

For brevinin peptides, CD studies are crucial for understanding the conformational changes that occur when they transition from an aqueous environment to a hydrophobic, membrane-like environment. In aqueous solutions, many brevinins, including the closely related Brevinin-2R, typically exist in a disordered or random coil conformation. nih.govgoogle.com However, upon interaction with membrane-mimetic environments, such as sodium dodecylsulfate (SDS) micelles or trifluoroethanol (TFE), they undergo a significant conformational change, folding into a more structured α-helical conformation. google.comnih.govmdpi.com

This induced helicity is a key aspect of their mechanism of action. For example, CD analysis of Brevinin-2R, which shares high homology with this compound, demonstrated a dramatic increase in α-helical content when placed in a 50% TFE solution, a condition that mimics the hydrophobic core of a cell membrane. google.comnih.gov This transition to an amphipathic α-helix is a common feature among many AMPs, allowing them to insert into and disrupt microbial membranes. nih.govmdpi.com

Table 1: Secondary structure content of Brevinin-2R (a close homolog of this compound) as determined by Circular Dichroism (CD) spectroscopy in an aqueous buffer (NAPB) versus a membrane-mimicking environment (TFE). Data sourced from patent information. google.com

Theoretical and Computational Modeling of Peptide Conformation

Alongside experimental techniques, theoretical and computational modeling provides invaluable insights into the three-dimensional structure and dynamics of peptides like this compound. nih.gov These methods are used to predict the most stable conformation of a peptide and to simulate its behavior in different environments, complementing data from methods like CD and NMR spectroscopy. bakerlab.org

Structure-guided computational methods can design peptide macrocycles and predict their binding-competent conformations. bakerlab.org For antimicrobial peptides, computational tools like Pep-fold3 can predict secondary structures, including helical, coil, and extended conformations. mdpi.com Such predictions help in understanding the structural basis of the peptide's activity and in designing analogs with enhanced properties. mdpi.com For example, modeling can be used to visualize the amphipathic nature of the predicted α-helix, which is critical for membrane interaction.

Molecular dynamics (MD) simulations can further be employed to study the stability of the peptide's structure, including the disulfide bridge, and to model its interaction with a lipid bilayer. sjtu.edu.cn These simulations can map the interaction network between the peptide and the membrane at an atomic level, providing a dynamic picture of the disruptive mechanism. nih.gov By combining experimental data with computational modeling, a comprehensive understanding of the structure-activity relationship of this compound can be achieved, guiding the development of new therapeutic agents. bakerlab.org

Compound Reference Table

Research on the Biological Activities of Brevinin 2ee

Antimicrobial Spectrum Analysis

Brevinin-2Ee exhibits potent activity against a wide array of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)

Brevinin-2 (B1175259) peptides have shown significant antimicrobial activity against Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA). mednexus.org Peptides from the Brevinin-2 family are effective against Staphylococcus aureus. mednexus.orgnih.gov One particular peptide, Brevinin-2ISb, has demonstrated a strong inhibitory effect on MRSA. mednexus.org Research has shown that Brevinin-2 family peptides can be effective against MRSA at concentrations that are comparable to or even lower than some standard antibiotics. nih.gov

The mechanism of action for some of these peptides involves the disruption of the bacterial cell membrane, leading to cell lysis. nih.gov This activity is often concentration-dependent. nih.gov

Table 1: Antimicrobial Activity of Brevinin-2 Family Peptides against Gram-Positive Bacteria

Peptide Family Target Organism Notable Activity Reference
Brevinin-2 Staphylococcus aureus Effective antimicrobial action. mednexus.orgnih.gov
Brevinin-2ISb Methicillin-resistant Staphylococcus aureus (MRSA) Strong inhibitory effect. mednexus.org
Brevinin-2 family MRSA Activity comparable to some standard antibiotics. nih.gov

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

The Brevinin-2 family of peptides also displays potent activity against various Gram-negative bacteria. nih.gov This includes common pathogens such as Escherichia coli and Pseudomonas aeruginosa. mednexus.orgnih.gov Pseudomonas aeruginosa, in particular, is a significant threat due to its high resistance to many conventional drugs. frontiersin.org

Studies have identified several Brevinin-2 peptides that are active against reference strains of Escherichia coli and Pseudomonas aeruginosa. nih.gov The mechanism of action against these bacteria is often related to the destruction of the membrane structure. frontiersin.org

Table 2: Antimicrobial Activity of Brevinin-2 Family Peptides against Gram-Negative Bacteria

Peptide Family Target Organism Notable Activity Reference
Brevinin-2 Escherichia coli Active against reference strains. mednexus.orgnih.gov
Brevinin-2 Pseudomonas aeruginosa Potent activity observed. nih.govfrontiersin.org
Brevinin-2 Enterobacter cloacae Active against reference strains. nih.gov
Brevinin-2 Klebsiella pneumoniae Active against reference strains. nih.gov

Antifungal Activity (e.g., Candida albicans)

In addition to their antibacterial properties, Brevinin-2 peptides have demonstrated antifungal capabilities. Specifically, they have shown potent activity against the pathogenic yeast Candida albicans. mednexus.org This broadens the potential therapeutic applications of this peptide family.

Table 3: Antifungal Activity of Brevinin-2 Family Peptides

Peptide Family Target Organism Notable Activity Reference
Brevinin-2 Candida albicans Potent antifungal activity. mednexus.org

Anti-Inflammatory and Immunomodulatory Research

Beyond its direct antimicrobial effects, this compound and related peptides are subjects of research for their ability to modulate the immune system. This includes the regulation of cytokine production, which is crucial in managing inflammation.

Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

The inflammatory response is mediated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). thermofisher.com Research into compounds with similar mechanisms of action to this compound, such as other antimicrobial peptides, suggests a potential role in suppressing the production of these key pro-inflammatory cytokines. nih.gov For instance, some peptides have been shown to inhibit the expression of TNF-α, IL-6, and IL-1β in response to inflammatory stimuli. nih.govnih.gov This regulation can occur through the inhibition of signaling pathways like the NF-κB pathway. nih.gov

Induction of Anti-inflammatory Cytokines (e.g., TGF-β, IL-4, IL-10)

Conversely, the resolution of inflammation is facilitated by anti-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β), Interleukin-4 (IL-4), and Interleukin-10 (IL-10). frontiersin.org TGF-β is a pleiotropic cytokine with both pro- and anti-inflammatory roles, depending on the cellular context. nih.govresearchgate.net It is known to promote the differentiation of regulatory T cells (Tregs), which in turn can produce IL-10. nih.govamegroups.org IL-10 is a key regulator that limits the inflammatory response. nih.gov IL-4 is another important anti-inflammatory cytokine. nih.gov While direct studies on this compound's induction of these specific cytokines are ongoing, the immunomodulatory potential of antimicrobial peptides suggests this is a plausible area of activity. mednexus.org

Lipopolysaccharide (LPS)-Neutralizing Capabilities

Brevinins, as part of the broader family of antimicrobial peptides (AMPs), possess the ability to interact with and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. uu.nlresearchgate.netresearchgate.net LPS is a potent endotoxin (B1171834) that can trigger excessive inflammatory responses in hosts, potentially leading to sepsis. uu.nllistlabs.com The neutralization of LPS is a critical function of many AMPs, allowing them to kill bacteria without causing a harmful release of inflammatory mediators. uu.nl

The mechanism of LPS neutralization by cationic and amphiphilic peptides involves a multi-step process. unav.edu Initially, the positively charged peptide is attracted to the negatively charged phosphate (B84403) groups of the lipid A portion of LPS, leading to a strong electrostatic interaction. unav.eduplos.org This binding can disrupt the aggregated structure of LPS, changing it from a cubic to a multilamellar form, which inhibits the ability of LPS to bind to host receptors like CD14 and the Toll-like receptor 4 (TLR4)/MD-2 complex. listlabs.comunav.edumdpi.com By sequestering LPS and altering its structure, these peptides effectively prevent the activation of downstream inflammatory signaling pathways. uu.nlunav.edu

Research on Brevinin-1GHd, a member of the Brevinin-1 (B586460) family, has demonstrated its ability to bind directly to LPS and suppress the LPS-induced release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophage cell lines. researchgate.net While direct studies on this compound are limited, its close structural homolog, Brevinin-2R, is also expected to exhibit similar LPS-neutralizing activities due to its cationic nature, a key determinant for this biological function. google.comnih.gov The high hydrophobicity noted in peptides like this compound may also influence this interaction. google.com

Modulation of Host Immune Cell Responses (e.g., peripheral blood mononuclear cells)

Antimicrobial peptides, including those in the Brevinin family, are recognized not just for their direct microbicidal actions but also for their immunomodulatory effects. uu.nlnih.govnih.gov They can influence the behavior of various immune cells, including peripheral blood mononuclear cells (PBMCs), which consist primarily of lymphocytes and monocytes. mdpi.comfrontiersin.org

Studies on the closely related peptide Brevinin-2R have shown that it exhibits differential toxicity, being significantly more cytotoxic to cancer cells than to normal cells, including PBMCs and human T cells. nih.govnih.gov This selective activity is a form of immunomodulation, as it implies the peptide can target pathogenic or transformed cells while causing less harm to essential components of the host's immune system. mdpi.com For instance, at concentrations that killed over 70% of Jurkat (T-cell leukemia) cells, Brevinin-2R was toxic to only about 30% of PBMCs. nih.gov This selectivity is attributed to differences in cell membrane composition between cancerous and normal cells. google.comdovepress.com

The immunomodulatory actions of peptides on PBMCs can involve regulating the production of cytokines. nih.govresearchgate.net Depending on the stimulus and the specific peptide, AMPs can either enhance or suppress the release of pro-inflammatory and anti-inflammatory cytokines, thereby shaping the immune response to infection or inflammation. uu.nlnih.govnih.gov The interaction of this compound with PBMCs is likely to follow this pattern, contributing to a controlled immune response by limiting widespread damage to host cells while targeting threats.

Antiproliferative Activity against Transformed Cells

Research has demonstrated the potent antiproliferative activity of peptides from the Brevinin family against various cancer cell lines. nih.govresearchgate.net Brevinin-2R, which shares a nearly identical amino acid sequence with this compound, has been a particular focus of such studies. google.com It has shown significant, dose-dependent cytotoxic effects against a broad spectrum of malignant cells. nih.govnih.gov This suggests that this compound likely possesses similar anticancer properties.

The antiproliferative capabilities of Brevinin-2R have been documented across multiple types of cancer. nih.govmdpi.com The peptide is effective at killing tumor cells at concentrations that are two to four times lower than those required for crude skin extracts from the same frog species. nih.gov This highlights its potential as a potent anticancer agent.

Cancer TypeCell LineReference
T-cell LeukemiaJurkat nih.govnih.gov
B-cell LymphomaBJAB nih.govnih.gov
Breast AdenocarcinomaMCF-7 nih.govnih.govresearchgate.net
Lung CarcinomaA549 nih.govnih.govresearchgate.net
FibrosarcomaL929 nih.govnih.gov
Colon CarcinomaHT29/219, SW742 nih.govnih.gov
Chronic Myelogenous LeukemiaK562 researchgate.net

Mechanisms of Cell Death Induction (e.g., Caspase-independent pathways)

A significant finding in the study of Brevinin-2R is its ability to induce cancer cell death through a pathway that does not rely on the classical caspase-dependent apoptosis machinery. google.comnih.govnih.gov Apoptosis is a form of programmed cell death often mediated by a cascade of enzymes called caspases. anr.frmdpi.com However, many cancer cells develop resistance to treatments by acquiring mutations in these caspase-dependent pathways. anr.frmdpi.com

Brevinin-2R circumvents this by activating a distinct, caspase-independent cell death mechanism. nih.gov Studies have shown that treatment with Brevinin-2R does not lead to the activation of key executioner caspases like caspase-3, -8, or -9. google.comnih.gov Furthermore, the application of broad-spectrum caspase inhibitors, such as zVAD-fmk, fails to block the cell death induced by the peptide. google.comnih.gov

Instead, the mechanism involves the lysosomal-mitochondrial death pathway. nih.govnih.gov Key events in this pathway include:

Lysosomal Membrane Permeabilization : Brevinin-2R interacts with and damages lysosomal membranes, leading to the release of lysosomal proteases like cathepsins into the cytosol. nih.gov

Mitochondrial Dysfunction : The peptide causes a rapid decrease in the mitochondrial membrane potential (ΔΨm) and a subsequent drop in cellular ATP levels. nih.govnih.gov

Autophagy-like Cell Death : Cells treated with Brevinin-2R exhibit features of autophagy, such as the formation of autophagosomes and cytoplasmic vacuolization. nih.govmdpi.com

Involvement of AIF : While not definitively shown for Brevinin-2R, caspase-independent pathways often involve the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus to mediate DNA fragmentation. nih.govanr.frnih.gov Brevinin-2R-induced death, however, proceeds without the nuclear shift of AIF or Endonuclease G. nih.gov

Key FeatureObservation in Brevinin-2R Treated CellsReference
Caspase ActivationNot detected (Caspase-3, -8, -9) google.comnih.gov
Effect of Caspase InhibitorsCell death is not blocked google.comnih.gov
Mitochondrial Membrane PotentialDecreased nih.govnih.gov
Cellular ATP LevelsDecreased nih.govnih.gov
Lysosomal InvolvementLysosomal membrane permeabilization; cathepsin release nih.govnih.gov
Cellular MorphologyAutophagosome formation, cytoplasmic vacuolization nih.govmdpi.com

Selective Interaction with Cancer Cell Membranes

The preferential cytotoxicity of this compound and related peptides towards cancer cells over normal, healthy cells is rooted in fundamental biophysical differences between their respective cell membranes. nih.govdovepress.com This selectivity is crucial for its potential as a therapeutic agent, as it minimizes damage to non-target host tissues. nih.gov

The primary basis for this selective interaction is the difference in the net electrical charge of the outer leaflet of the cell membrane. google.comnih.gov

Cancer Cell Membranes : The outer surface of cancer cells typically carries a net negative charge. dovepress.com This is due to a higher-than-normal expression of anionic (negatively charged) molecules, such as phosphatidylserine (B164497) (PS) and O-glycosylated mucins. google.comnih.gov Healthy cells, in contrast, usually maintain a more neutral outer membrane, with PS confined to the inner leaflet.

Cationic Peptide Interaction : Brevinins are cationic peptides, meaning they carry a net positive charge at physiological pH. nih.gov This positive charge facilitates a strong electrostatic attraction to the negatively charged surface of cancer cells. mdpi.comdovepress.com

This initial electrostatic binding is the first step in the peptide's cytotoxic action. nih.gov Following this attraction, the peptide can insert itself into and disrupt the integrity of the cancer cell membrane, leading to permeabilization and cell death. nih.govdovepress.com Studies with Brevinin-2R confirm that it interacts more efficiently with cancer cells than with normal cells like PBMCs, which explains its semi-selective toxicity. nih.gov The higher density of microvilli on some cancer cells also increases the available surface area for peptide interaction. nih.gov

Structure Activity Relationship Sar Studies and Peptide Engineering

Impact of Amino Acid Substitutions on Biological Function

The biological activities of Brevinin-2Ee and its related peptides are profoundly influenced by their amino acid composition. The balance of charged and hydrophobic residues, along with the presence of specific amino acids at key positions, dictates the peptide's potency and selectivity.

Role of Hydrophobicity and Cationicity

The dual characteristics of hydrophobicity and cationicity are fundamental to the function of Brevinin-family peptides. The presence of cationic (positively charged) amino acids, such as lysine (B10760008), facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, like anionic phospholipids (B1166683). nih.govju.edu.jo This interaction is a key determinant of the peptide's selectivity for microbial cells over the typically zwitterionic membranes of host cells, such as erythrocytes. nih.gov

Hydrophobicity, conferred by nonpolar residues, is crucial for the peptide's ability to partition into and disrupt the lipid bilayer of the target membrane. nih.gov However, a direct correlation exists between increased hydrophobicity and heightened hemolytic activity (the lysis of red blood cells). google.comdiva-portal.org For instance, this compound and Brevinin-2Ej are known to have higher hydrophobicity and, consequently, more significant hemolytic activity compared to other members of the family like Brevinin-2R. google.comdiva-portal.org The lower hemolytic activity of Brevinin-2R is attributed to its reduced hydrophobicity resulting from gaps in its N-terminal sequence compared to this compound. google.comdiva-portal.org Therefore, achieving an optimal balance between cationicity and hydrophobicity is a primary goal in designing Brevinin analogs, aiming to maximize antimicrobial potency while minimizing toxicity to host cells. ju.edu.jo

Effects of Specific Residues (e.g., N-terminal deletions, Leu18 to Lys substitutions, Pro14)

Specific amino acid modifications have been shown to significantly alter the biological profile of Brevinin peptides.

N-terminal Deletions: The N-terminal region plays a critical role in the peptide's hydrophobicity and hemolytic activity. Studies on the related peptide Brevinin-1E demonstrated that deleting three amino acids from the N-terminus did not substantially impact its antimicrobial effectiveness but led to a dramatic reduction in its hemolytic activity. google.com This suggests that the N-terminal domain is a major contributor to non-specific membrane interactions.

Proline at Position 14: The presence of a proline residue, often found at position 14 in Brevinin-1 (B586460) peptides, introduces a stable kink or hinge into the peptide's helical structure. nih.gov While not a feature of this compound itself, this structural element in related peptides is significant as it can facilitate the peptide's flexibility and its ability to form pores or disrupt the membrane curvature, influencing its mechanism of action. nih.govnih.gov

ModificationPeptide FamilyEffect on Antimicrobial ActivityEffect on Hemolytic ActivityReference
N-terminal Deletion (3 residues)Brevinin-1Not greatly affectedDramatically reduced google.com
Leu18 to Lys SubstitutionBrevinin-2 (B1175259) relatedRetained activity vs. A. baumanniiVery low (LC50 > 200 μM) nih.gov
Presence of Pro14Brevinin-1Influences mechanismNot specified nih.gov

Importance of Secondary Structure for Activity

The function of this compound is intrinsically linked to its ability to adopt a specific three-dimensional shape upon encountering a target membrane.

Helical Conformation and Membrane Interaction Efficacy

In an aqueous environment, Brevinin peptides like this compound typically exist in a disordered, random coil conformation. nih.govgoogle.com However, when they come into contact with a hydrophobic, membrane-mimicking environment (such as the presence of trifluoroethanol or lipid micelles), they undergo a conformational change to form an amphipathic α-helix. nih.govgoogle.comnih.gov This induced helical structure is critical for its activity, positioning hydrophobic residues to interact with the lipid core of the membrane and hydrophilic residues to face the aqueous environment or interact with phospholipid headgroups. nih.govnih.gov This amphipathic nature allows the peptide to effectively perturb and permeabilize the phospholipid bilayer, which is the basis of its antimicrobial action. nih.gov

Disulfide Bond Integrity and Conformational Stability

A characteristic feature of most Brevinin peptides, including this compound, is the "Rana box," a C-terminal heptapeptide (B1575542) loop formed by a disulfide bond between two cysteine residues. nih.govresearchgate.net This covalent linkage was initially thought to be indispensable for antimicrobial activity. nih.gov

Disulfide bonds generally play a crucial role in stabilizing the native conformation of proteins, protecting them from degradation and maintaining structural integrity. lsuhsc.edumdpi.comrapidnovor.com They achieve this by decreasing the entropy of the unfolded state, making the folded conformation more favorable. lsuhsc.edu The removal of disulfide bonds can significantly decrease the conformational stability of a peptide or protein. wisc.edunih.gov

Design and Synthesis of this compound Analogs

The insights gained from SAR studies have paved the way for the rational design and synthesis of novel this compound analogs with enhanced therapeutic properties. nih.govgoogle.com The primary goals of this peptide engineering are to increase the spectrum and potency of antimicrobial activity while simultaneously reducing toxicity towards mammalian cells. ju.edu.jonih.gov

Strategies for analog design include:

Truncation: As the N-terminus is heavily implicated in hemolytic activity, N-terminally truncated analogs have been designed. google.comnih.gov Removing portions of the N-terminus can reduce hydrophobicity and cytotoxicity. nih.gov

Amino Acid Substitution: As demonstrated by the Leu-to-Lys substitutions, strategically replacing hydrophobic residues with cationic ones can enhance selectivity for bacterial membranes. nih.gov

C-terminal Amidation: To compensate for the loss of the C-terminal carboxyl group in truncated analogs, amidation is often employed. This modification retains the peptide's net positive charge, which is important for the initial interaction with microbial membranes. nih.govnih.gov

Linearization: Creating linear analogs by replacing cysteine residues or preventing disulfide bond formation can reduce hemolytic activity, offering a route to safer peptides. nih.gov

Through these synthetic and semi-synthetic approaches, researchers can fine-tune the physicochemical properties of this compound to create derivatives that are more effective and selective, highlighting the potential of these peptides as templates for new antimicrobial agents. nih.govnih.gov

Rational Design for Enhanced Activity or Selectivity

Rational design of this compound analogs focuses on modifying its physicochemical properties, such as hydrophobicity, amphipathicity, and net charge, to optimize its interaction with microbial membranes over host cells. ju.edu.jo

Hydrophobic residues at the N-terminal of Brevinin-2 family peptides, such as those in this compound, are known to influence their hydrophobicity and, consequently, their hemolytic activity. google.com Strategic substitutions can modulate this hydrophobicity. For instance, increasing the amphipathicity and hydrophobicity of a related peptide, Brevinin-2-related peptide (B2RP), by replacing Lysine with Leucine or Alanine, led to a significant increase in hemolytic activity without a corresponding increase in antimicrobial strength. researchgate.net This highlights the delicate balance required to enhance antimicrobial efficacy without increasing toxicity to host cells.

The net positive charge of the peptide is another critical factor. ju.edu.jo Generally, a higher positive charge enhances the initial electrostatic attraction to the negatively charged bacterial membranes. researchgate.net However, an excessive net charge can also lead to increased hemolytic activity. ju.edu.jo Therefore, the rational design of this compound analogs often involves a careful balancing act of these structural parameters to achieve an optimal therapeutic index. ju.edu.jo

Studies on other Brevinin family members provide valuable insights. For example, in the design of analogs of Brevinin-1 peptides, the introduction of Lysine and Tryptophan residues revealed that antimicrobial activity plateaus once hydrophobicity and charge reach a certain threshold. mdpi.com This concept of "hydrophobicity saturation" is crucial for designing peptides with specific antimicrobial targets. mdpi.com

The secondary structure, particularly the α-helical content, is also a key determinant of activity. ju.edu.jo Circular dichroism studies have shown that Brevinin-2 peptides typically adopt an α-helical conformation in membrane-mimetic environments, which is crucial for their membrane-disrupting activity. google.comnih.gov Modifications that stabilize this helical structure can potentially enhance antimicrobial potency.

Peptide/AnalogSequenceKey Findings
This compound GIFDKLKNFAKGVAQSLLNKASCKLSGQCParent peptide with known antimicrobial and hemolytic activities. googleapis.comresearchgate.net
Brevinin-2R KLKNFAKGVAQSLLNKASCKLSGQCA naturally occurring analog with strong homology to this compound, but with significantly lower hemolytic activity. nih.gov
B2RP(K16L) GIWDTIKSMGKVFAGL ILQNL-NH2Increased hemolytic activity fivefold without increasing antimicrobial potency compared to the parent B2RP. researchgate.net
B2RP(K16A) GIWDTIKSMGKVFAGA ILQNL-NH2Increased hemolytic activity approximately fivefold without increasing antimicrobial potency compared to the parent B2RP. researchgate.net

Truncated Derivatives and Chimeric Peptides

To further refine the therapeutic properties of Brevinin-2 peptides and reduce potential toxicity and production costs, researchers have explored truncated derivatives and chimeric peptides.

Truncated Derivatives:

Studies on various Brevinin peptides have shown that the entire sequence is not always necessary for antimicrobial activity. The N-terminal region of Brevinin-2 peptides is often responsible for their antimicrobial effects. nih.gov This has led to the design of truncated analogs that lack the C-terminal "Rana box" domain, a conserved feature in many frog skin peptides. nih.gov

For example, the removal of the Rana box from Brevinin-2GUb and the addition of a C-terminal amidation resulted in an analog with potentially enhanced antimicrobial activity. nih.gov Similarly, N-terminal 25-mer truncates of Brevinin-2GHk demonstrated potent antimicrobial activity with low cytotoxicity. nih.gov It was initially thought that the C-terminal cyclic domain was essential for activity, but the discovery of naturally occurring C-terminally amidated truncated Brevinin peptides has refuted this hypothesis. nih.gov

A notable example from another Brevinin family, Brevinin-1E, showed that deleting three amino acids from the N-terminus did not significantly affect its antimicrobial activity but dramatically reduced its hemolytic activity. google.com This suggests that targeted truncations can be a powerful tool to dissociate desired antimicrobial effects from unwanted hemolytic ones.

Chimeric Peptides:

The creation of chimeric peptides, which combine beneficial features from different parent peptides, is another promising strategy. biorxiv.orgrsc.org While specific chimeric peptides derived directly from this compound are not extensively documented in the provided search results, the principle has been successfully applied to other antimicrobial peptides. This approach could involve fusing the potent N-terminal antimicrobial domain of this compound with a selectivity-enhancing domain from another peptide to create a novel molecule with an improved therapeutic profile.

Derivative TypeParent PeptideModificationOutcome
Truncated Brevinin-1EDeletion of three N-terminal amino acids (FLP)Maintained antimicrobial activity, significantly reduced hemolytic activity. google.com
Truncated Brevinin-2GUbRemoval of the C-terminal Rana box and C-terminal amidationDesigned to enhance antimicrobial activity. nih.gov
Truncated Brevinin-2GHkN-terminal 25-mer truncatesShowed potent antimicrobial activity with low cytotoxicity. nih.gov

Comparative Omics and Evolutionary Studies

Phylogenomic Analysis of Brevinin Peptides

The amino acid sequences of antimicrobial peptides (AMPs), such as the brevinins, serve as valuable molecular markers for understanding the evolutionary history of ranid frogs. Variations and similarities in these peptide sequences across different species can illuminate their phylogenetic relationships.

Evolutionary Relationships among Ranid Frog Species

The molecular sequences of antimicrobial peptides are potent tools for taxonomic classification and phylogenetic analysis. nih.gov Cladistic analyses based on the primary structures of brevinin peptides have been instrumental in clarifying the evolutionary relationships among species of the family Ranidae. researchgate.netcore.ac.uk For instance, the distribution and sequences of peptides from the brevinin-1 (B586460), brevinin-2 (B1175259), and ranatuerin-2 (B1576050) families are particularly useful for these phylogenetic studies. researchgate.net

A phylogenetic analysis of Brevinin-2 peptides from various Eurasian Rana species has revealed distinct evolutionary groupings. In one such analysis, Brevinin-2 peptides segregated into three major clades. Notably, peptides from the European water frog, Pelophylax esculentus (the species complex from which Brevinin-2Ee was identified), were found within these clades, showing close relationships with peptides from other Rana species. For example, Brevinin-2R from Rana ridibunda is nested in a clade that includes brevinins from P. esculentus. nih.gov In this clade, Brevinin-2R and this compound appear as sister sequences to Brevinin-2Ej, another peptide from P. esculentus. nih.gov This demonstrates the close evolutionary link between these frog species, as reflected in the molecular structure of their defense peptides. Such analyses, often complementing studies of mitochondrial DNA, provide robust support for the taxonomic organization of this diverse frog family. core.ac.uk

Table 1: Phylogenetic Clade of Select Brevinin-2 Peptides
CladePeptideSource SpeciesRelationship
ABrevinin-2RRana ridibundaNested with P. esculentus brevinins
AThis compoundPelophylax esculentusSister sequence to Brevinin-2Ej
ABrevinin-2EjPelophylax esculentusSister sequence to this compound/2R
CBrevinin-2EiPelophylax esculentusSister to the remainder of the clade
CBrevinin-2EkPelophylax esculentusAllied with Brevinin-2Tc/2Td

This table is based on data from phylogenetic analysis of Brevinin-2 peptides from Eurasian Rana species. nih.gov

Divergence and Conservation within Brevinin-2 Family

The Brevinin-2 family of peptides, while functionally related, exhibits significant structural diversity, a result of gene duplication and subsequent evolutionary divergence. researchgate.net Despite this, certain structural features are conserved, pointing to their essential role in the peptide's function. The primary structure of Brevinin-2 peptides is generally poorly conserved across different species. google.com However, a characteristic feature of most brevinins is the C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide (B1575542) domain. mdpi.com

Within the Brevinin-2 family, there are a few highly conserved amino acid residues. Studies have identified four invariant amino acid residues: Lysine (B10760008) (Lys) at position 15, and Cysteine (Cys), Lysine (Lys), and Cysteine (Cys) at positions 27, 28, and 33, respectively (based on a standardized alignment). mdpi.com These conserved cysteines form the crucial disulfide bridge of the Rana box.

This compound, isolated from the Pelophylax esculentus complex, shares high sequence homology with other brevinin-2 peptides from the same and closely related species, such as Brevinin-2Ej and Brevinin-2R (from Rana ridibunda). google.comijcmas.com Brevinin-2R is 25 amino acids long and is nearly identical to this compound and Brevinin-2Ej, except for a four and five amino acid gap at the N-terminus, respectively. google.com This N-terminal region is a point of significant divergence and may influence properties like hemolytic activity. google.com The high degree of identity in the core sequence underscores their shared ancestry, while the variations, particularly at the N-terminus, highlight the evolutionary pressures that lead to functional diversification within the peptide family.

Table 2: Sequence Alignment of this compound and Homologous Peptides
PeptideSequenceLength
This compoundGIFDKLKN FAKGVAQ SLL NKASCKLSGQC 29 aa
Brevinin-2EjGIFIKLKN FAKGVAQ SLL NKASCKLSGQC 30 aa
Brevinin-2R----KLKN FAKGVAQ SLL NKASCKLSGQC 25 aa

Alignment highlights the high sequence identity and the N-terminal divergence. Dashes (-) indicate gaps introduced to maximize alignment. Sequence data is from patent WO2006128289A1. google.com

Peptidomic and Transcriptomic Profiling of Amphibian Skin Secretions

The combined use of peptidomics (the large-scale study of peptides) and transcriptomics (the study of the complete set of RNA transcripts) has revolutionized the discovery and characterization of novel antimicrobial peptides from amphibian skin secretions. These approaches allow for the direct identification of expressed peptides and the deduction of their precursor structures from cloned cDNA.

Identification of Novel this compound-like Peptides

Peptidomic analysis of skin secretions from various ranid frogs has led to the identification of numerous novel peptides belonging to the Brevinin-2 family. The Pelophylax esculentus complex itself, being a hybrid of P. lessonae and P. ridibunda, exhibits considerable polymorphism in its peptide profile. researchgate.net

Initial studies on a single P. esculentus specimen identified several Brevinin-2 members. However, analysis of pooled skin extracts from multiple specimens led to the characterization of additional, novel members, including Brevinin-2Ei, Brevinin-2Ej, and Brevinin-2Ek. researchgate.net One of the most closely related peptides to this compound is Brevinin-2R, which was isolated from the skin of the marsh frog, Rana ridibunda. google.comijcmas.com Spectrometric analysis revealed its 25-amino acid sequence, which shows strong homology to both this compound and Brevinin-2Ej. ijcmas.com More recently, a novel Brevinin-2 peptide, named Brevinin-2Ta, was isolated from the skin secretion of Pelophylax kl. esculentus, further expanding the known diversity of this peptide family within the water frog complex. nih.gov The discovery of these variants highlights the dynamic nature of the amphibian skin's chemical defense system.

Gene Expression Studies of Brevinin Precursors

Transcriptomic studies, involving the cloning of cDNAs from skin-derived mRNA, have provided a wealth of information on the structure of brevinin precursors and the regulation of their gene expression. These precursor proteins typically consist of a signal peptide, an acidic spacer region, and the C-terminal mature peptide. nih.govmdpi.com A conserved Lys-Arg sequence often serves as the cleavage site for releasing the mature peptide from its precursor. frontiersin.org

The expression of genes encoding brevinin precursors is subject to developmental and environmental regulation. In studies on the Japanese mountain brown frog, Rana ornativentris, the mRNA levels for preprobrevinin-2 were detectable only after the onset of metamorphosis, peaking at the metamorphic climax. elkhornsloughctp.org This suggests a crucial role for these defense peptides as the frog transitions from an aquatic to a terrestrial lifestyle. Similarly, in the wood frog Rana sylvatica, expression of the related brevinin-1SY gene increased significantly during the later stages of tadpole development. biologists.com Furthermore, expression can be influenced by external stressors. For example, dehydration was found to significantly increase the mRNA levels of brevinin-1SY in the dorsal and ventral skin of adult wood frogs. biologists.com In Pelophylax kl. esculentus, the cDNA encoding the precursor for Brevinin-2Ta has been cloned, revealing a 74-amino acid precursor structure containing a single copy of the mature peptide. nih.gov These studies indicate that the production of brevinin peptides is a tightly regulated process, ensuring their availability at critical life stages and in response to environmental challenges.

Advanced Research Methodologies Applied to Brevinin 2ee

Live-Cell Imaging and Microscopy Techniques

Live-cell imaging and advanced microscopy have been instrumental in visualizing the dynamic interactions between Brevinin-2Ee and target cells in real-time, offering a window into its antimicrobial mechanisms.

Confocal Laser Scanning Microscopy for Cellular Interaction

Confocal laser scanning microscopy (CLSM) has been a important tool for elucidating the cellular interactions of peptides analogous to this compound. This high-resolution imaging technique allows for the optical sectioning of thick specimens, providing clear, three-dimensional reconstructions of cellular structures and the localization of fluorescently labeled molecules. ju.edu.jonih.gov

In studies involving peptides from the Brevinin-2 (B1175259) family, such as Brevinin-2MP and Brevinin-GR23, CLSM has been employed to visualize their interaction with bacterial cells. frontiersin.orgtandfonline.com For instance, by using fluorescent dyes that differentiate between live and dead cells based on membrane integrity (e.g., SYTO 9 and propidium (B1200493) iodide), researchers have been able to observe the membrane-permeabilizing effects of these peptides. frontiersin.orgnih.gov Following treatment with Brevinin-2MP, CLSM images revealed that a majority of E. coli and S. aureus cells were stained with propidium iodide, indicating compromised cell membranes. nih.gov Similarly, studies with Brevinin-GR23 showed that at concentrations equivalent to its minimum inhibitory concentration (MIC), the peptide induced changes in membrane permeability of S. aureus. tandfonline.com While direct CLSM studies on this compound are not extensively documented, the findings from closely related Brevinin-2 peptides strongly suggest that this technique can effectively demonstrate its membrane-disrupting mechanism of action. These studies often show the accumulation of the peptide on the bacterial surface, followed by penetration and disruption of the cell membrane. fmach.it

Scanning Electron Microscopy (SEM) for Morphological Changes

Scanning electron microscopy (SEM) provides high-resolution images of the surface topography of cells, making it an excellent tool for observing morphological changes induced by antimicrobial agents. mdpi.commdpi.com Several investigations into the effects of Brevinin family peptides have utilized SEM to visualize the physical damage inflicted on bacterial cell membranes.

Studies on Brevinin-1BW and Brevinin-2MP, for example, have demonstrated through SEM that these peptides cause significant alterations to bacterial morphology. frontiersin.orgmdpi.com Untreated bacteria typically exhibit a smooth and intact surface. In contrast, bacteria treated with these peptides show surfaces that are wrinkled, shrunken, and exhibit blebbing or the formation of pores, ultimately leading to cell lysis and the leakage of intracellular contents. frontiersin.orgmdpi.comchosunobr.orgnih.govnih.gov For instance, SEM images of S. aureus and E. faecalis treated with Brevinin-1BW revealed severe membrane disruption. mdpi.com Similarly, Brevinin-2MP was shown to cause expansion, deformation, and overflow of intracellular material in both E. coli and S. aureus. frontiersin.org These findings are consistent with the proposed "barrel-stave" or "carpet-like" models of membrane disruption by antimicrobial peptides. nih.gov The dramatic morphological alterations observed via SEM provide compelling visual evidence of the lytic mechanism of action of Brevinin peptides.

In Vivo Model Systems for Efficacy Research (excluding human clinical trials)

To assess the therapeutic potential of this compound in a complex biological environment, researchers have turned to in vivo model systems. These models, ranging from simple invertebrates to more complex mammals, allow for the evaluation of the peptide's efficacy and its effects on the host's immune response.

Invertebrate Models (e.g., Caenorhabditis elegans for anti-infective studies)

The nematode Caenorhabditis elegans has emerged as a powerful and convenient in vivo model for high-throughput screening of anti-infective compounds. nih.gov Its short lifespan, fully sequenced genome, and well-characterized innate immune pathways make it an ideal system for studying host-pathogen interactions and the efficacy of antimicrobial agents. researchgate.netmdpi.com

Several studies have utilized a C. elegans-MRSA (methicillin-resistant Staphylococcus aureus) infection model to screen and characterize peptides from the Brevinin-2 family. researchgate.netmdpi.combiomedres.us In these assays, nematodes are infected with MRSA, which typically leads to a shortened lifespan. The introduction of an effective anti-infective peptide can rescue the worms and prolong their survival. Research on Brevinin-2ISb, a member of the Brevinin-2 family, demonstrated that the peptide significantly increased the survival rate of MRSA-infected C. elegans. researchgate.netbiomedres.us Further investigation revealed that Brevinin-2ISb not only directly targets the bacteria but also enhances the host's innate immune response by upregulating the expression of immune-related genes, such as those in the DAF-2/DAF-16 signaling pathway. researchgate.netbiomedres.us This dual action highlights the complex and beneficial interactions that can occur between the peptide and the host organism.

PeptideModel OrganismPathogenKey FindingsReference
Brevinin-2 Family PeptidesCaenorhabditis elegansMRSAIncreased survival rate of infected nematodes. mdpi.com
Brevinin-2ISbCaenorhabditis elegansMRSAProlonged lifespan of infected worms and enhanced host innate immunity via the DAF-2/DAF-16 pathway. researchgate.netbiomedres.us

Mammalian Models (e.g., murine models for inflammation)

Murine models are widely used in biomedical research to study disease pathogenesis and evaluate the efficacy of new therapeutic agents due to their physiological and genetic similarities to humans. mdpi.com In the context of Brevinin peptides, murine models of inflammation have been particularly valuable for assessing their anti-inflammatory properties.

One common model is the carrageenan-induced paw edema model in mice, which is used to screen for anti-inflammatory drugs. researchgate.netfrontiersin.org Studies on Brevinin-1GHd and Brevinin-2MP have demonstrated their potent anti-inflammatory effects in this model. nih.govnih.gov Intraperitoneal injection of these peptides prior to the induction of inflammation with carrageenan resulted in a significant reduction in paw swelling compared to control groups. nih.govfrontiersin.org Furthermore, analysis of the inflamed tissue revealed a decrease in the levels of pro-inflammatory markers, such as myeloperoxidase (MPO), and a reduction in the infiltration of inflammatory cells. frontiersin.org For example, Brevinin-1GHd was found to reduce paw swelling by approximately 57.62% at 4 hours post-injection. frontiersin.org These findings in murine models suggest that in addition to their direct antimicrobial activity, Brevinin peptides possess significant immunomodulatory capabilities that could be beneficial in treating inflammatory conditions associated with infections.

Computational and Bioinformatic Approaches

Computational and bioinformatic tools have become indispensable in the study of antimicrobial peptides like this compound. cecam.org These approaches allow for the prediction of peptide structure, the analysis of structure-activity relationships, and the elucidation of interaction mechanisms at a molecular level.

Bioinformatic analyses of large datasets of amphibian antimicrobial peptides, including the Brevinin family, have revealed important correlations between physicochemical properties and biological activity. mdpi.com For example, parameters such as net charge, hydrophobicity, amphipathicity, and peptide length have been shown to be critical determinants of antimicrobial potency and hemolytic activity. ju.edu.jo Generally, an increase in net positive charge correlates with enhanced antimicrobial activity. ju.edu.jo

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules, providing a detailed view of peptide-membrane interactions over time. nih.govnih.gov For peptides in the brevinin family, MD simulations are crucial for understanding their conformational preferences and the molecular basis of their antimicrobial action. scielo.org.zaajol.info

Research on brevinin peptides, such as Brevinin-1Ya and Brevinin-1Yb, has utilized MD simulations to explore their three-dimensional structures. scielo.org.zaajol.info These studies, often starting with both extended and helical initial conformations, reveal that brevinin peptides have a strong tendency to adopt an α-helical structure, particularly in their central and C-terminal regions. scielo.org.zaajol.info This induced helicity is believed to be critical for the peptide's ability to perturb and insert into the phospholipid bilayer of target cell membranes. nih.gov

In a typical MD simulation setup for a peptide like this compound, the peptide is placed in a simulation box containing a pre-equilibrated lipid bilayer (representing a bacterial or mammalian membrane) and solvent molecules. nih.govnih.gov The interactions are governed by a force field, such as AMBER, which calculates the forces between atoms. scielo.org.za The simulation then proceeds for hundreds of nanoseconds, tracking the trajectory of each atom. nih.gov Analysis of these trajectories can reveal key events such as the peptide's approach to the membrane, its binding orientation, the depth of its insertion into the hydrophobic core, and its effect on membrane properties like local thinning and lipid ordering. rsc.orgfrontiersin.org For instance, simulations of the antimicrobial peptide B1AW, a member of the brevinin family, demonstrated that strategic amino acid substitutions could enhance the speed of its approach and adsorption to an anionic membrane model, providing insights into structure-activity relationships. nih.gov

Table 1: Typical Parameters in Molecular Dynamics (MD) Simulations of Brevinin-Family Peptides
ParameterDescriptionExample from Brevinin/AMP Studies
Force FieldA set of equations and parameters used to calculate the potential energy of the system.AMBER scielo.org.za
Membrane ModelThe composition of the lipid bilayer used to mimic a biological membrane.DOPC/DOPS (to mimic anionic cancer cell membranes) nih.gov
SolventThe medium in which the simulation is run, typically water.Implicit or Explicit Water Models scielo.org.zaajol.info
Simulation TimeThe duration of the simulation, which needs to be long enough to observe relevant biological events.50 ns to >450 ns nih.gov
Initial ConformationThe starting structure of the peptide.Extended or α-helical scielo.org.zaajol.info

Predictive Modeling of Peptide Activity and Selectivity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a computational methodology used to correlate the chemical structure of compounds with their biological activity. imrpress.commdpi.com For antimicrobial peptides (AMPs) like this compound, these models are invaluable for predicting efficacy and selectivity, thereby guiding the design of more potent and less toxic analogues. mdpi.commdpi.com

The process begins with the calculation of molecular descriptors for a set of peptides with known activities. These descriptors can include physicochemical properties such as hydrophobicity, net charge, molecular weight, and structural features like helical content. mdpi.comresearchgate.net Online tools and specialized software are often used to predict the secondary and three-dimensional structures from which these descriptors are derived. mdpi.comfrontiersin.orgnih.gov Subsequently, statistical methods or machine learning algorithms are employed to build a mathematical model that links these descriptors to the observed antimicrobial or cytotoxic activity. imrpress.commdpi.com

A study focused on developing a hybrid model to screen for novel anticancer peptides (ACPs) used the 3D structures of peptides to build its predictive framework. mdpi.com This model was validated using several peptides, including members of the brevinin family (Brevinin-2DYd and Brevinin-2DYb), demonstrating its applicability in distinguishing peptides with high efficacy and low toxicity. mdpi.com Such models can predict the IC50 values (the concentration required to inhibit 50% of cell growth) against various cell lines. mdpi.com The goal is to identify peptides with a high therapeutic index—a measure of high specificity for target microbes or cancer cells and low toxicity towards normal host cells. mdpi.com By applying these predictive models, researchers can screen large virtual libraries of peptide sequences to identify promising candidates for synthesis and experimental testing, significantly accelerating the discovery process. mdpi.com

Table 2: Key Concepts in Predictive Modeling of Peptide Activity
ConceptDescriptionRelevance to this compound
QSARQuantitative Structure-Activity Relationship; a model that correlates molecular structure with biological activity. imrpress.comUsed to predict the antimicrobial and hemolytic activity of this compound and its analogues.
Molecular DescriptorsCalculated properties representing the physicochemical and structural features of a peptide.Key inputs for the model, including hydrophobicity, charge, and amphipathicity. mdpi.com
Predictive ModelAn algorithm (e.g., Random Forest, Linear Discriminant Analysis) trained to predict activity based on descriptors. mdpi.comceu.esCan screen for modifications to this compound that might enhance selectivity.
Therapeutic Index (TI)A ratio that compares the toxic concentration of a peptide to its effective therapeutic concentration. mdpi.comA critical output for assessing the potential clinical safety and utility of a this compound-based therapeutic.

Emerging Technologies

The field of peptide research is continually being advanced by emerging technologies. For this compound, nanotechnological platforms represent a particularly promising frontier, offering innovative solutions to challenges such as stability and targeted delivery.

Peptide Functionalization of Nanostructures

Peptide functionalization involves attaching peptides like this compound to the surface of nanostructures, such as metallic or polymeric nanoparticles. researchgate.netmdpi.com This emerging technology creates hybrid bionanomaterials that can enhance the therapeutic potential of the peptide. nih.gov The conjugation of antimicrobial peptides to nanoparticles can improve their stability against enzymatic degradation, increase their half-life, and control their release. frontiersin.orgnih.gov

Gold nanoparticles (AuNPs) are frequently used for this purpose due to their biocompatibility and ease of functionalization with thiol-containing molecules, including peptides with cysteine residues. nih.govnih.gov The resulting peptide-coated nanoparticles can exhibit enhanced antimicrobial activity. nih.gov Research has highlighted that functionalizing nanostructures with peptides from the brevinin family is a significant area of interest for developing advanced antimicrobial materials. nih.gov Specifically, it has been suggested that decorating nanostructure surfaces with Brevinin-2R, a peptide with high homology to this compound, would be of "great importance" for creating hybrid systems for biological applications. nih.gov

These functionalized nanostructures can be designed for targeted delivery. nih.gov For example, a nanoparticle could be co-functionalized with this compound for antimicrobial action and another peptide that targets specific receptors on bacterial or cancer cells, thereby increasing the local concentration of the therapeutic agent at the site of infection or disease. nih.govnih.gov This approach not only improves efficacy but also has the potential to minimize off-target effects. nih.gov

Future Research Directions for Brevinin 2ee

Elucidation of Novel Molecular Targets and Pathways

While the primary mechanism of many antimicrobial peptides, including those in the Brevinin family, involves the disruption of microbial cell membranes, future research must delve deeper to identify specific intracellular targets and signaling pathways affected by Brevinin-2Ee. The peptide Brevinin-2R, which shares strong homology with this compound, has been shown to interact with the lysosomal compartment in cancer cells, leading to lysosomal damage and cell death, suggesting that its mechanism is not limited to membrane permeabilization alone nih.gov. Furthermore, studies on the broader Brevinin-2 (B1175259) family have indicated an ability to modulate host innate immunity pathways. For instance, certain Brevinin-2 peptides have been shown to up-regulate the expression of antimicrobial genes, such as lys-7, through the DAF-2/DAF-16 pathway in Caenorhabditis elegans, thereby enhancing the host's ability to resist infection mdpi.comresearchgate.net. Identifying whether this compound engages similar or novel intracellular targets in both microbial and host cells is a crucial next step.

Key Research Questions:

Does this compound interact with specific intracellular components (e.g., DNA, ribosomes, enzymes) following membrane translocation?

Can this compound modulate key host signaling pathways, such as those involved in inflammation or apoptosis, beyond the DAF-2/DAF-16 pathway?

What are the specific molecular receptors or binding partners for this compound on both prokaryotic and eukaryotic cells?

Comprehensive Structure-Function-Mechanism Relationships

A thorough understanding of the relationship between the structure of this compound and its biological functions is paramount for its rational design and optimization. Brevinin peptides are characterized by several structural features that dictate their activity, including their net positive charge, hydrophobicity, and the presence of a C-terminal "Rana box" disulfide motif researchgate.netresearchgate.netmdpi.com. The cationic nature facilitates initial electrostatic interactions with negatively charged bacterial membranes, while the amphipathic α-helical structure is crucial for membrane insertion and disruption nih.govresearchgate.net.

Recent studies on other Brevinin peptides have demonstrated that targeted modifications can enhance therapeutic potential. For example, C-terminal truncation to remove the Rana box and N-terminal substitution with D-amino acids have been shown to enhance antibacterial activity while reducing toxicity to host cells nih.gov. Future research on this compound should systematically explore how modifications to its primary sequence and secondary structure impact its antimicrobial potency, spectrum of activity, and mechanism of action.

Structural FeatureKnown Function/Role in Brevinin FamilyPotential Research Focus for this compound
N-Terminal Domain Forms an amphipathic α-helix; crucial for membrane insertion and lytic activity. researchgate.netInvestigate the effect of specific amino acid substitutions on helicity and antimicrobial potency.
Net Positive Charge Facilitates electrostatic attraction to negatively charged microbial membranes. nih.govresearchgate.netOptimize the net charge to maximize bacterial cell selectivity and minimize host cell toxicity.
Hydrophobicity Influences the peptide's ability to partition into the lipid bilayer of membranes. researchgate.netmdpi.comModulate hydrophobicity to balance antimicrobial efficacy with hemolytic activity.
C-Terminal "Rana Box" A disulfide-bridged cyclic motif whose precise role remains ambiguous but may influence stability or target specificity. researchgate.netmdpi.comnih.govElucidate the specific contribution of the Rana box to this compound's activity through truncation and mutagenesis studies.

Exploration of Synergistic Effects with Existing Agents

A significant area of future research is the potential for this compound to act synergistically with conventional antibiotics, which could help overcome multidrug resistance in pathogenic bacteria. Studies on the related peptide Brevinin-2CE have shown that it can act in concert with antibiotics to inhibit the growth of multidrug-resistant clinical isolates of Escherichia coli and Staphylococcus aureus nih.govresearchgate.net. The proposed mechanism suggests that the peptide destabilizes the bacterial membrane, creating pores that increase its permeability nih.govresearchgate.net. This disruption allows antibiotics, which may otherwise be resisted, to enter the bacterial cell more efficiently and reach their intracellular targets nih.govresearchgate.net. Investigating similar synergistic relationships for this compound could establish its role as an adjuvant in combination therapies, potentially revitalizing the efficacy of existing antibiotic classes.

Antibiotic ClassObserved Synergy with Brevinin-2CEPotential for this compound Research
Fluoroquinolones Synergistic effects observed. researchgate.netEvaluate combinations against quinolone-resistant strains.
Aminoglycosides Synergistic effects observed. nih.govTest for enhanced efficacy against bacteria with aminoglycoside-modifying enzymes.
Beta-lactams Synergistic effects observed. nih.govExplore potential to overcome resistance mechanisms like β-lactamase production.
Tetracyclines Synergistic effects observed. nih.govInvestigate synergy against bacteria with efflux pump-mediated resistance.
Macrolides Synergistic effects observed. nih.govAssess combinations against strains with ribosomal modifications.

Biosynthesis and Post-Translational Modification Research

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP), a class of natural products that undergo significant enzymatic alterations after initial synthesis nih.govnih.gov. The biosynthesis begins with the ribosomal production of a precursor peptide, which typically includes a leader sequence that guides the subsequent modifications nih.gov. For this compound, key post-translational modifications (PTMs) include the enzymatic formation of the C-terminal "Rana box" disulfide bridge and likely C-terminal amidation, which are common among amphibian antimicrobial peptides mdpi.comfrontiersin.org. While the general steps of RiPP biosynthesis are known, the specific enzymes—the proteases, oxidoreductases, and transferases—responsible for maturing the this compound precursor peptide have not been identified. Future research should focus on identifying the gene cluster responsible for its biosynthesis and characterizing the functions of the involved enzymes. This knowledge would not only provide fundamental insights into its biological origin but could also enable the biotechnological production of this compound and novel engineered analogues.

Q & A

Basic Research Questions

Q. What are the primary structural characteristics of Brevinin-2Ee, and how do they influence its antimicrobial activity?

  • Methodological Answer : Structural analysis should combine circular dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helical content) and nuclear magnetic resonance (NMR) for 3D conformation. Compare with homologs (e.g., Brevinin-2 family) to identify conserved motifs linked to activity. Use molecular dynamics simulations to predict membrane interactions. Ensure reproducibility by adhering to standardized protocols for peptide purification and solvent conditions .

Q. Which in vitro assays are most effective for evaluating this compound’s antimicrobial efficacy against gram-negative vs. gram-positive bacteria?

  • Methodological Answer : Employ broth microdilution assays to determine minimum inhibitory concentrations (MICs) with clinical isolates (e.g., E. coli and S. aureus). Include time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Validate results using fluorescence-based viability assays (e.g., SYTOX Green). Control for peptide stability in culture media and pH variations .

Q. How can researchers ensure the purity and identity of synthesized this compound for reproducible experiments?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column for purification, followed by mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation. Purity should exceed 95%, validated via analytical HPLC. For novel derivatives, include amino acid analysis and NMR spectroscopy. Document protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in microbial membranes?

  • Methodological Answer : Combine biophysical techniques:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to lipid bilayers mimicking bacterial membranes.
  • Fluorescence anisotropy : Measure membrane fluidity changes post-peptide insertion.
  • Cryo-electron microscopy : Visualize pore formation or membrane disruption.
    Include negative controls (e.g., scrambled peptides) and validate findings across multiple bacterial strains .

Q. How can contradictions in reported cytotoxicity data for this compound across mammalian cell lines be resolved?

  • Methodological Answer : Systematically evaluate variables:

  • Cell type specificity : Test primary vs. immortalized lines (e.g., HEK293 vs. red blood cells).
  • Dose-response curves : Use nonlinear regression to calculate LC50 values.
  • Assay interference : Rule out artifacts from peptide aggregation or serum interactions via dynamic light scattering (DLS). Replicate studies in independent labs with blinded analysis .

Q. What strategies address conflicting results on this compound’s synergy with conventional antibiotics?

  • Methodological Answer : Apply checkerboard assays to quantify fractional inhibitory concentration indices (FICIs). Use isobolograms to distinguish additive, synergistic, or antagonistic effects. Control for solvent compatibility (e.g., DMSO tolerance). Validate findings in biofilm models and in vivo infection systems .

Q. How can computational modeling improve the design of this compound analogs with enhanced selectivity?

  • Methodological Answer : Utilize molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial vs. mammalian membranes. Apply machine learning (e.g., Random Forest classifiers) trained on physicochemical descriptors (hydrophobicity, charge) from existing peptide libraries. Validate predictions via peptide synthesis and hemolysis assays .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent antimicrobial activity?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for MIC/LC50 calculations. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes. For omics data (e.g., transcriptomics), use false discovery rate (FDR) correction .

Q. How should researchers handle variability in this compound’s activity due to experimental conditions?

  • Methodological Answer : Conduct robustness testing by varying:

  • Ionic strength : Test activity in low/high-salt buffers.
  • Temperature : Compare 25°C vs. 37°C incubations.
  • Peptide storage : Assess lyophilized vs. solution stability.
    Use factorial design experiments to identify critical parameters .

Tables for Methodological Reference

Technique Application Key Considerations
Broth microdilution (MIC)Antimicrobial efficacy screeningStandardize inoculum size (CFU/mL)
SPRMembrane binding kineticsUse lipid bilayers with bacterial ratios
Molecular dynamicsPeptide-membrane interaction predictionSimulate ≥100 ns for stable conformations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.